molecular formula C7H3ClF3IO B1459548 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene CAS No. 1587729-03-0

4-Chloro-1-iodo-2-(trifluoromethoxy)benzene

Cat. No.: B1459548
CAS No.: 1587729-03-0
M. Wt: 322.45 g/mol
InChI Key: DUODVRGIROJIBV-UHFFFAOYSA-N
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Description

4-Chloro-1-iodo-2-(trifluoromethoxy)benzene is an organic compound that belongs to the class of halogenated benzenes. It is characterized by the presence of chlorine, iodine, and trifluoromethoxy groups attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-1-iodo-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the halogenation of a suitable benzene derivative. For instance, starting with a chlorinated benzene compound, iodination can be achieved using iodine and a suitable oxidizing agent. The trifluoromethoxy group can be introduced through nucleophilic substitution reactions involving trifluoromethanol and a suitable leaving group .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is critical to ensure efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-iodo-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxy group retained on the benzene ring .

Scientific Research Applications

4-Chloro-1-iodo-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-iodo-1-(trifluoromethoxy)benzene
  • 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene
  • 4-Iodo-2-(trifluoromethoxy)benzene

Uniqueness

4-Chloro-1-iodo-2-(trifluoromethoxy)benzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both chlorine and iodine atoms allows for selective functionalization, while the trifluoromethoxy group enhances the compound’s stability and lipophilicity .

Properties

IUPAC Name

4-chloro-1-iodo-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3IO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUODVRGIROJIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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